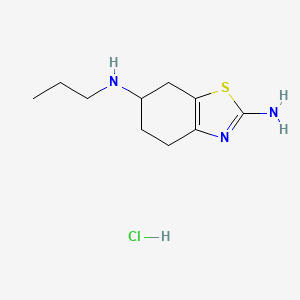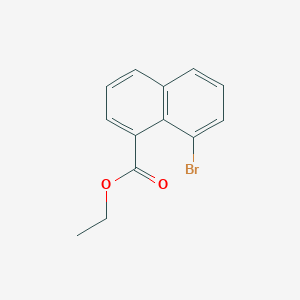
2-iodo-1-isopropyl-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-iodo-1-isopropyl-3-methylbenzene is an organic compound belonging to the class of iodotoluenes It is characterized by the presence of an iodine atom attached to the benzene ring of toluene, specifically at the 2-position, with an isopropyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-1-isopropyl-3-methylbenzene typically involves the iodination of 3-isopropyltoluene. One common method is the electrophilic aromatic substitution reaction, where 3-isopropyltoluene is treated with iodine and nitric acid. The reaction proceeds under controlled conditions to ensure selective iodination at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, separation techniques such as fractional distillation or crystallization are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-iodo-1-isopropyl-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of various substituted toluenes.
Oxidation: Formation of 2-iodo-3-isopropylbenzoic acid.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
2-iodo-1-isopropyl-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-iodo-1-isopropyl-3-methylbenzene involves its ability to undergo various chemical transformations. The iodine atom serves as a reactive site for substitution and coupling reactions, while the isopropyl group influences the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodotoluene: Similar structure but lacks the isopropyl group.
3-Iodotoluene: Iodine atom at the 3-position instead of the 2-position.
4-Iodotoluene: Iodine atom at the 4-position.
Uniqueness
2-iodo-1-isopropyl-3-methylbenzene is unique due to the presence of both an iodine atom and an isopropyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C10H13I |
|---|---|
Poids moléculaire |
260.11 g/mol |
Nom IUPAC |
2-iodo-1-methyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13I/c1-7(2)9-6-4-5-8(3)10(9)11/h4-7H,1-3H3 |
Clé InChI |
VCUPOCNNHSMRPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Phosphonic acid, [2-(4-morpholinyl)-2-oxoethyl]-, diethyl ester](/img/structure/B8682688.png)

![1,1-Dimethylethyl 4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1-piperidinecarboxylate](/img/structure/B8682695.png)
![[1-(2-fluoro-4-nitrophenyl)-1H-imidazol-4-yl]methanol](/img/structure/B8682697.png)



![2-[5-(4-Cyanophenyl)-1-benzofuran-2-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B8682725.png)

